molecular formula C8H10BrNO B13591507 (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine

(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine

Katalognummer: B13591507
Molekulargewicht: 216.07 g/mol
InChI-Schlüssel: RBVZHUIPZBFEJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine: is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-bromofuran ring. The presence of the bromine atom and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropylation: The brominated furan is then subjected to a cyclopropylation reaction, where a cyclopropyl group is introduced. This can be achieved using cyclopropyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Imines, nitriles, oximes.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

    Biological Probes: The compound can be used to design biological probes for studying enzyme activities and protein interactions.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the bromine atom and furan ring can participate in π-π stacking or halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

Eigenschaften

Molekularformel

C8H10BrNO

Molekulargewicht

216.07 g/mol

IUPAC-Name

[2-(5-bromofuran-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrNO/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2

InChI-Schlüssel

RBVZHUIPZBFEJT-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C2=CC=C(O2)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.